molecular formula C16H21ClN2O3 B13904790 tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13904790
M. Wt: 324.80 g/mol
InChI Key: MBJDULFJTJURHG-UHFFFAOYSA-N
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Description

This spirocyclic compound features a fused furo[2,3-c]pyridine ring system connected to a piperidine moiety via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and modulates solubility, while the chlorine substituent at the 5-position introduces electronic effects critical for molecular interactions. Such spiro structures are prized in medicinal chemistry for their conformational rigidity, which can improve target selectivity and metabolic stability .

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H21ClN2O3/c1-15(2,3)22-14(20)19-6-4-16(5-7-19)9-11-8-13(17)18-10-12(11)21-16/h8,10H,4-7,9H2,1-3H3

InChI Key

MBJDULFJTJURHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=NC=C3O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl and chloro substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its spiro structure can mimic certain natural products, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 2-Chloro-5H-Spiro[Furo[3,4-b]Pyridine-7,4'-Piperidine]-1'-Carboxylate (C16H21ClN2O3)

  • Structural Differences : The furopyridine ring is fused at [3,4-b] instead of [2,3-c], altering the spatial orientation of the heterocycle. Chlorine is positioned at C2 rather than C3.
  • The C2 chlorine could influence hydrogen-bonding interactions differently due to its proximity to the spiro center .

tert-Butyl 6-Bromo-4-Oxospiro[Chroman-2,4'-Piperidine]-1'-Carboxylate (CAS 690632-38-3)

  • Structural Differences : Replaces the furopyridine with a chroman (benzopyran) ring and introduces a ketone at C4. Bromine substitutes chlorine at C5.
  • Implications : The chroman system increases hydrophobicity, while the ketone offers a site for further functionalization. Bromine’s larger atomic radius may enhance steric hindrance but reduce metabolic stability compared to chlorine .

tert-Butyl 4'-Bromo-2'-Chloro-4',5'-Dihydrospiro[Piperidine-4,7'-Thieno[2,3-c]Pyran]-1-Carboxylate (CAS 1622049-36-8)

  • Structural Differences: Incorporates a sulfur-containing thieno[2,3-c]pyran ring instead of furopyridine, with bromine and chlorine substituents.
  • The dihydrothienopyran ring introduces partial saturation, possibly increasing flexibility .

tert-Butyl 4-Oxospiro[Chroman-2,4'-Piperidine]-1'-Carboxylate (C17H21NO4)

  • Structural Differences : Lacks halogen substituents but includes a chroman-derived ketone.
  • Implications : The absence of chlorine reduces molecular weight and lipophilicity. The ketone group provides a reactive handle for conjugations, unlike the inert chlorine in the target compound .

tert-Butyl 6-Bromo-4H-Spiro[Benzo[d][1,3]Dioxine-2,4'-Piperidine]-1'-Carboxylate (CAS 895525-73-2)

  • Structural Differences : Features a benzo[d][1,3]dioxine ring with bromine at C6.
  • Implications : The dioxine ring introduces two oxygen atoms, increasing polarity. Bromine’s electron-withdrawing effects may alter binding kinetics relative to chlorine .

Comparative Analysis of Key Properties

Property Target Compound 2-Chloro-Furo[3,4-b]Pyridine 6-Bromo-Chroman 4'-Bromo-2'-Chloro-Thienopyran
Molecular Formula C16H20ClN2O3 C16H21ClN2O3 C17H20BrNO4 C15H18BrClNO2S
Molecular Weight (g/mol) ~329.8 324.81 397.26 408.73
Halogen Substituent Cl (C5) Cl (C2) Br (C6) Br (C4'), Cl (C2')
Ring System Furo[2,3-c]pyridine Furo[3,4-b]pyridine Chroman Thieno[2,3-c]pyran
Key Functional Groups tert-Butyl carbamate, Cl tert-Butyl carbamate, Cl Ketone, Br Br, Cl, Thiophene
Synthetic Complexity Moderate (Suzuki coupling) High (Multi-step purification) Moderate (Chromatography) High (Pd-catalyzed steps)

Biological Activity

Tert-butyl 5-chlorospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate is a complex organic compound with a unique spirocyclic structure that combines elements of furo and piperidine moieties. This article explores its biological activities, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H19_{19}ClN2_{2}O2_{2} with a molecular weight of approximately 292.77 g/mol. The presence of the tert-butyl group and the chlorine atom at the 5-position enhances its chemical reactivity, making it an interesting subject for biological studies.

Antimicrobial Activity

Research has indicated that spirocyclic compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar spiro compounds possess activity against various bacterial strains, suggesting that this compound may also demonstrate comparable effects.

Compound Activity Tested Strains
This compoundAntimicrobialE. coli, S. aureus
Other Spiro CompoundsAntimicrobialVarious strains

Anti-inflammatory Activity

The spiro structure has been associated with anti-inflammatory effects. In vitro studies have evaluated the ability of similar compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity index of these compounds often surpasses that of established anti-inflammatory drugs like celecoxib.

Antioxidant Properties

Recent investigations into spirocyclic derivatives have highlighted their potential as antioxidants. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Spirocyclic Structure : Utilizing cyclization reactions involving furo and piperidine derivatives.
  • Chlorination : Introducing the chlorine atom at the 5-position through electrophilic substitution.
  • Carboxylation : Adding the carboxylate group to enhance biological activity.

Case Studies

  • Study on Antimicrobial Activity : A series of spiro compounds were synthesized and tested against various bacterial strains. The results showed promising antimicrobial activity, indicating that this compound could be a candidate for further development in antimicrobial therapies.
  • Evaluation of Anti-inflammatory Effects : A comparative study assessed several spiro compounds for their COX inhibition capabilities. The findings suggested that compounds with similar structures could effectively inhibit inflammation pathways.

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